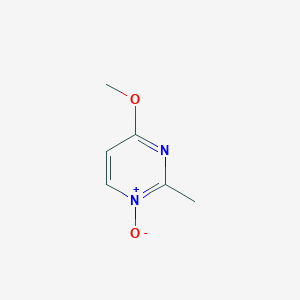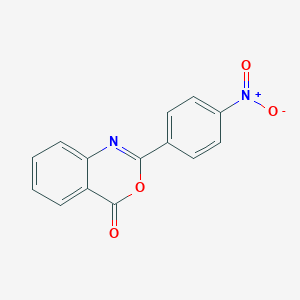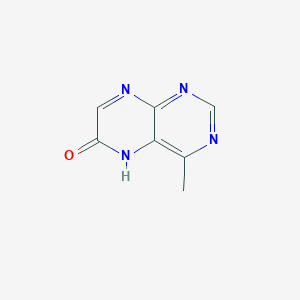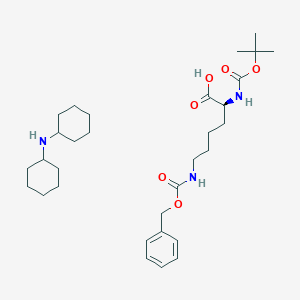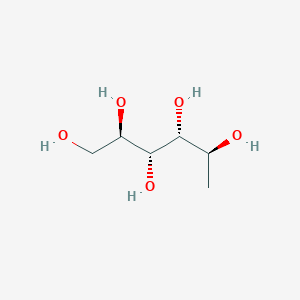
1-Deoxy-d-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-d-glucitol, also known as 1-DG, is a naturally occurring sugar alcohol that is found in many foods, including fruits and vegetables. It has been studied for its potential use in the treatment of diabetes and other metabolic disorders.
Applications De Recherche Scientifique
Synthetic Chemistry Applications : 1-Deoxy-D-glucitol has been used in synthetic chemistry, particularly in the synthesis of analogues for bioactive molecules. For instance, it has been used in the creation of 1-deoxymannojirimycin analogues and highly functionalized tetrahydropyrans, which are important in the development of new pharmaceuticals and compounds with potential therapeutic use (Joly et al., 2000); (Hesek et al., 2008).
Biochemical Research : It has been instrumental in biochemical research, such as in the study of enzyme inhibitors, where it was used to understand the mechanism of action of certain enzymes and their potential inhibition (Bearne & Blouin, 2000).
Cancer Research : In cancer research, derivatives of 1-Deoxy-D-glucitol have been studied for their ability to cause DNA strand breaks and oxidative modifications in cancer cells, suggesting potential applications in cancer therapy (Czubatka et al., 2015).
Material Science : It has applications in material science, such as in the surface modification of polypropylene nonwoven fabrics via the covalent immobilization of sugar-based surfactants (Xin et al., 2014).
Biosynthesis Study : Research on biosynthesis of glycosylphosphatidylinositol, a key component in cellular membranes, has used analogues of 1-Deoxy-D-glucitol (Borissow et al., 2001).
Biomedical Applications : Studies have also explored its role in biomedical applications such as the development of folate-drug conjugates for regulated biodistribution in cancer treatment (Vlahov et al., 2010).
Propriétés
Numéro CAS |
18545-96-5 |
|---|---|
Nom du produit |
1-Deoxy-d-glucitol |
Formule moléculaire |
C6H14O5 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
SKCKOFZKJLZSFA-SLPGGIOYSA-N |
SMILES isomérique |
C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



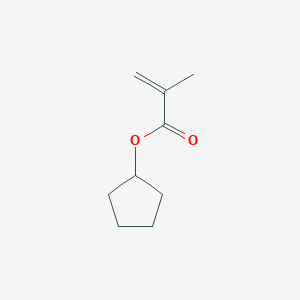
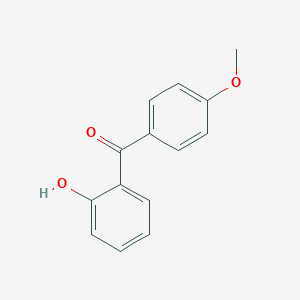
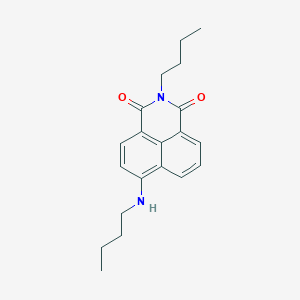
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
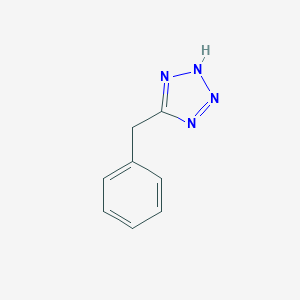
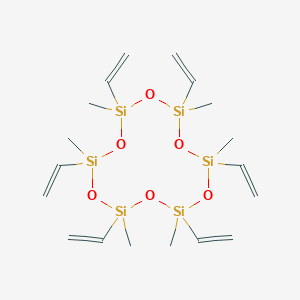

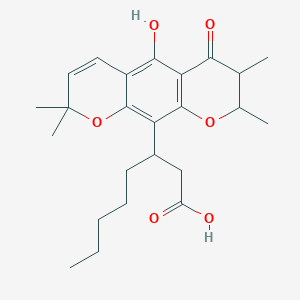
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
